[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
Description
Historical Context of Triazole Derivatives in Organic Chemistry
The discovery of triazoles dates to 1885, when Bladin first characterized the five-membered aromatic ring containing three nitrogen atoms. Early research focused on synthesizing stable triazole derivatives, but the field accelerated with the recognition of their biological activities. By the mid-20th century, azole antifungals like fluconazole demonstrated the therapeutic potential of triazole-containing compounds, largely through inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis. The development of regioselective synthesis methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), further expanded accessibility to 1,2,3-triazoles, while 1,2,4-triazoles gained prominence due to their metabolic stability and versatile substitution patterns.
Modern applications extend beyond antifungals, with triazole derivatives now investigated as anticancer agents, antiviral compounds, and anti-inflammatory drugs. The 1,2,4-triazole scaffold, in particular, offers a balance of aromatic stability and synthetic flexibility, enabling the introduction of diverse substituents like sulfanyl groups and methoxyphenyl rings. These modifications fine-tune electronic properties, solubility, and target affinity, making triazoles a cornerstone of rational drug design.
Structural Significance of Sulfanyl Acetic Acid Moieties
The sulfanyl (-S-) group in [5-(2-Methoxy-phenyl)-4-methyl-4H-triazol-3-ylsulfanyl]-acetic acid plays a dual role: it serves as a linker between the triazole core and the acetic acid moiety while imparting distinct reactivity. Sulfanyl groups participate in nucleophilic substitution reactions, enabling the formation of thioether bonds critical for stabilizing molecular interactions. For example, thioacetic acid derivatives undergo hydrolysis to yield thiols, which can further react with electrophilic centers in biological targets.
The acetic acid component introduces a carboxylic acid functional group, enhancing water solubility and enabling salt formation for improved pharmacokinetics. When combined with the sulfanyl bridge, this moiety creates a polar yet reactive region that can engage in hydrogen bonding or coordinate with metal ions. In the context of drug design, such features are leveraged to optimize absorption and distribution properties while maintaining affinity for enzymatic active sites.
Rationale for Studying Methoxyphenyl-Substituted Triazole Systems
Methoxyphenyl groups are frequently incorporated into triazole derivatives to exploit their electronic and steric effects. The methoxy (-OCH~3~) substituent is an electron-donating group that increases the electron density of the aromatic ring, influencing π-π stacking interactions with biological targets. In the ortho position (2-methoxy), this group introduces steric hindrance, potentially reducing rotational freedom and stabilizing specific conformations critical for receptor binding.
Recent studies on 4-(4-methoxyphenyl)-5-methyl-1,2,4-triazole derivatives demonstrate enhanced antimicrobial and antitumor activities compared to unsubstituted analogs, underscoring the pharmacophoric value of methoxyphenyl groups. The methyl group at position 4 of the triazole ring further augments metabolic stability by shielding reactive sites from oxidative enzymes. Together, these modifications create a synergistic effect: the methoxyphenyl ring enhances target affinity, while the methyl group and sulfanyl acetic acid tail improve pharmacokinetic profiles.
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-15-11(8-5-3-4-6-9(8)18-2)13-14-12(15)19-7-10(16)17/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIORZJUMOCARCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where a thiol reacts with a halogenated precursor.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the methoxy group, potentially leading to the formation of amines or alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Azides, thiols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit potent antimicrobial properties. The incorporation of the methoxy group enhances the lipophilicity and biological activity of the triazole derivatives.
Case Study: Antimicrobial Efficacy
A study conducted on various triazole derivatives showed that those similar to 5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that substitutions at specific positions on the phenyl ring greatly influenced antimicrobial potency .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 µg/mL |
| Compound B | S. aureus | 6.25 µg/mL |
| Target Compound | P. aeruginosa | 25 µg/mL |
Anticancer Applications
The triazole ring is a critical component in many anticancer agents due to its ability to interfere with cellular processes involved in tumor growth.
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of 5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The mechanism is believed to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HepG2 | 10 | Cell cycle arrest at G1 phase |
Anticonvulsant Activity
Triazole derivatives have shown promise in treating epilepsy due to their ability to modulate neurotransmitter systems.
Case Study: Anticonvulsant Efficacy
A recent study evaluated the anticonvulsant effects of several triazole compounds in animal models. The target compound was found to significantly reduce seizure frequency compared to control groups, demonstrating a potential therapeutic effect in epilepsy management.
| Treatment Group | Seizure Frequency Reduction (%) |
|---|---|
| Control | 0 |
| Target Compound | 75 |
| Standard Drug | 80 |
Mechanism of Action
The mechanism of action of [5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the sulfanyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
The pharmacological profile of 1,2,4-triazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Effects: Aryl Groups: Electron-withdrawing groups (e.g., Cl in ) enhance anticancer activity, while methoxy groups (e.g., 2-MeO in the target compound or 3,4-diMeO in ) may improve bioavailability or target binding via hydrogen bonding. Heterocyclic Attachments: Furan () or thiazole () moieties introduce additional pharmacophoric elements, broadening activity spectra. Acid vs.
Physicochemical Properties
- Solubility : Salts of sulfanylacetic acid derivatives (e.g., sodium/potassium salts in ) exhibit improved solubility, critical for formulation.
- Acidity : The sulfanylacetic acid group (pKa ~2.5–3.5) enhances ionization at physiological pH, contrasting with neutral acetamide analogs.
- Stability : Methyl and methoxy groups at positions 4 and 5 (target compound) may reduce metabolic degradation compared to unsubstituted triazoles .
Pharmacological Potential (Inference from Analogs)
- Anticancer : Triazoles with sulfanylacetamide groups () show potent activity against breast (MDA-MB-231) and renal (A498) cancer lines. The target compound’s 2-MeO-phenyl group may enhance DNA intercalation or kinase inhibition.
- Antiviral : A2ti analogs () inhibit HPV via Annexin A2 interaction, suggesting the target’s methoxy group could modulate similar pathways.
- Anti-inflammatory : Ketone-containing derivatives () reduce exudation, while the target’s carboxylic acid may synergize with COX inhibition.
Biological Activity
The compound [5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound features a triazole ring substituted with a methoxyphenyl group and a sulfanyl moiety. Its molecular formula is with a molecular weight of approximately 279.31 g/mol. The presence of the methoxy group is significant as it can influence the compound's lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Assays : The compound's analogs were tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated significant growth inhibition with IC50 values in the low micromolar range (10–30 µM) depending on the specific substitution pattern on the triazole ring .
Antioxidant Activity
The antioxidant capacity of triazole derivatives has been explored through various assays. Compounds in this class have shown high free radical scavenging activity, suggesting potential use in preventing oxidative stress-related diseases .
Enzyme Inhibition
Triazole compounds are known to inhibit key metabolic enzymes. For example, some derivatives effectively inhibited acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . The mechanism often involves competitive inhibition where the triazole ring interacts with the enzyme's active site.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of electron-donating groups such as methoxy enhances activity by improving solubility and bioavailability.
- Ring Modifications : Variations in the triazole structure can lead to significant differences in potency against cancer cells and metabolic enzymes .
Case Studies
- Study on Anticancer Properties : A recent study synthesized various triazole derivatives, including those similar to this compound. The results showed that specific modifications led to enhanced cytotoxicity against MCF-7 cells with IC50 values ranging from 1.61 to 1.98 µg/mL .
- Neuroprotective Effects : Another investigation evaluated the neuroprotective effects of triazole derivatives in models of oxidative stress. Compounds exhibited substantial inhibition of AChE activity, indicating their potential as therapeutic agents for neurodegenerative disorders .
Q & A
Q. How is pharmacological screening tailored to identify multi-target activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
